molecular formula C18H18N6O2S B2656523 (4-(2-Hydroxyphenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone CAS No. 1251686-52-8

(4-(2-Hydroxyphenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone

Cat. No. B2656523
CAS RN: 1251686-52-8
M. Wt: 382.44
InChI Key: CYSGQPWSXPXVIV-UHFFFAOYSA-N
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Description

“(4-(2-Hydroxyphenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone” is a complex organic compound. It is related to a series of compounds that have been synthesized and evaluated as potential acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .


Chemical Reactions Analysis

The compound is part of a series of acetylcholinesterase inhibitors (AChEIs). These compounds have been shown to display moderate acetylcholinesterase inhibitory activities in vitro .

Scientific Research Applications

Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD) Treatment

Antimicrobial Activity

α1-Adrenergic Receptor (α1-AR) Affinity

Molecular Dynamics Simulations

Chemical Properties

Mechanism of Action

The compound is likely to function as an acetylcholinesterase inhibitor, similar to the related compounds in its series . Acetylcholinesterase inhibitors work by preventing the breakdown of acetylcholine, a chemical that is important for learning and memory .

Future Directions

The compound is part of a series of acetylcholinesterase inhibitors that have been synthesized for the treatment of Alzheimer’s disease . These compounds have shown promise in vitro, suggesting that they could be further developed and optimized for use in treating Alzheimer’s disease . Future research could focus on improving the potency and selectivity of these inhibitors, as well as investigating their efficacy in vivo.

properties

IUPAC Name

[4-(2-hydroxyphenyl)piperazin-1-yl]-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2S/c25-15-5-2-1-4-14(15)23-8-10-24(11-9-23)16(26)13-12-27-18(21-13)22-17-19-6-3-7-20-17/h1-7,12,25H,8-11H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSGQPWSXPXVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=CSC(=N3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Hydroxyphenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone

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